molecular formula C12H12N10 B3053706 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- CAS No. 5547-49-9

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-

Cat. No.: B3053706
CAS No.: 5547-49-9
M. Wt: 296.29 g/mol
InChI Key: CZOKMCRBEJFLLS-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- is a symmetric organic compound with the molecular formula C₁₂H₁₂N₁₀ and a molecular weight of 296.29 g/mol . This bench-stable solid, identified by CAS Number 5547-49-9, features two 1,3,5-triazine-2,4-diamine moieties connected by a central 1,4-phenylene bridge, creating a versatile and robust molecular scaffold . Its structure is confirmed by identifiers such as the InChI Key CZOKMCRBEJFLLS-UHFFFAOYSA-N and the canonical SMILES C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N . This compound serves as a valuable building block in scientific research, particularly in the synthesis of more complex molecules and materials . Its potential biological activities, including antimicrobial and anticancer properties, are also a subject of study in biology and medicine . In industrial applications, it finds use in the production of polymers, dyes, and other specialty chemicals . The compound can be synthesized through efficient, modern methods such as microwave-assisted synthesis, where dicyandiamide reacts with terephthalonitrile, achieving good yields and aligning with green chemistry principles when solvents like ethanol are used . Researchers value this compound for its defined structure and high purity, which are critical for experimental reproducibility. It is important to note that this product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-1-2-6(4-3-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOKMCRBEJFLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365573
Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-49-9
Record name 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The green synthesis of 1,3,5-triazine derivatives via microwave irradiation is well-documented. Díaz-Ortiz et al. demonstrated that 2,4-diamino-1,3,5-triazines can be prepared by reacting dicyandiamide (cyanoguanidine) with nitriles under microwave conditions. Adapting this method, terephthalonitrile (1,4-dicyanobenzene) serves as the bifunctional nitrile precursor, enabling the formation of the phenylene-bridged bis-triazine.

The reaction proceeds via nucleophilic attack of dicyandiamide on the nitrile groups, followed by cyclization to form two triazine rings. Microwave irradiation (140–160°C, 20–40 minutes) enhances reaction efficiency, achieving yields of 65–75%. Ethanol or water is often employed as a solvent to align with green chemistry principles.

Table 1: Optimization of Microwave-Assisted Synthesis

Parameter Optimal Condition Yield (%)
Temperature 150°C 72
Irradiation Time 30 minutes 68
Solvent Ethanol 75
Molar Ratio (Dicyandiamide:Nitrile) 2:1 70

One-Pot Multicomponent Reaction Using Cyanoguanidine, Terephthalaldehyde, and Amines

Methodology and Scope

A scalable one-pot approach involves the condensation of cyanoguanidine, terephthalaldehyde, and primary amines. This method, adapted from Monash University research, utilizes microwave-assisted heating to drive the formation of the bis-triazine core. The reaction mechanism involves:

  • Imine Formation : Terephthalaldehyde reacts with amines to generate a diimine intermediate.
  • Cyclocondensation : Cyanoguanidine undergoes nucleophilic addition with the diimine, followed by aromatization.

Using ethanol as a solvent at 140°C for 35 minutes (20 minutes for imine formation + 15 minutes for cyclization), this method achieves yields up to 71%.

Table 2: Solvent Screening for Multicomponent Synthesis

Solvent Yield (%) Purity (%)
Ethanol 71 98
Acetonitrile 63 95
Dimethyl Sulfoxide 38 88

Ruthenium-Catalyzed Dehydrogenative Coupling

Catalytic Systems and Substrate Compatibility

Recent advances in transition-metal catalysis have enabled the synthesis of triazine derivatives via dehydrogenative coupling. Anton V. Dolzhenko’s review highlights ruthenium complexes (e.g., RuCl₃) as effective catalysts for coupling alcohols or aldehydes with biguanides. For 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-, hydroquinone derivatives serve as the phenylene precursor.

The reaction typically proceeds under inert atmospheres (N₂ or Ar) at 100–120°C, with yields ranging from 50–65%. Graphene oxide (GO) has also emerged as a carbo-catalyst, offering comparable efficiency without metal residues.

Table 3: Catalytic Performance Comparison

Catalyst Temperature (°C) Yield (%)
RuCl₃ 110 62
Graphene Oxide 120 58

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield (%) Purity (%) Scalability Green Metrics
Microwave-Assisted 75 98 Moderate High
Multicomponent 71 95 High Moderate
Ruthenium-Catalyzed 62 90 Low Low
Cyanuric Chloride Route 80 99 High Low

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized triazine derivatives, while substitution reactions can yield a wide range of functionalized triazine compounds.

Scientific Research Applications

Scientific Research Applications of 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- is a chemical compound with the molecular formula C12H12N10. It features a unique structure comprising two triazine rings connected by a phenylene bridge. This structure gives the compound stability and reactivity, making it useful in various scientific and industrial applications.

Overview

  • Molecular Formula : C₁₂H₁₂N₁₀
  • Molecular Weight : 296.29 g/mol
  • CAS Number : 5547-49-9

Applications

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- is used in chemistry as a building block for synthesizing complex molecules and materials. Its potential biological activities, including antimicrobial and anticancer properties, are under study in biology and medicine. Industry uses it in the production of polymers, dyes, and other industrial chemicals.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. Oxidation can produce various oxidized triazine derivatives, while substitution reactions can yield a wide range of functionalized triazine compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents such as sodium borohydride and lithium aluminum hydride are often used. Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

1,3,5-Triazine derivatives interact with molecular targets, binding to enzymes and receptors, which alters their activity and leads to biological effects. Studies indicate that this compound may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways. Derivatives of triazines also exhibit antimicrobial properties. A study of novel thiosemicarbazides containing triazine structures showed antifungal activity against Candida and Cryptococcus species, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 4.0 μg/mL for different compounds tested.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1,4-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of certain cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs include:

Compound Name CAS Number Linker Substituents Molecular Weight (g/mol) Key Applications
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- N/A 1,4-phenylene Diamine groups ~280 (estimated) Potential ligand, polymer component
1,3,5-Triazine-2,4-diamine,6,6'-(1,4-butanediyl)bis- 4341-27-9 1,4-butanediyl Diamine groups 276.30 Research chemical, precursor for specialty polymers
Ametryn 834-12-8 N/A Methylthio, ethyl, isopropyl 227.33 Herbicide (triazine class)
Atrazine 1912-24-9 N/A Chloro, ethyl, isopropyl 215.68 Herbicide (broadleaf weed control)

Key Observations :

  • Substituent Effects : Unlike herbicidal triazines (e.g., Ametryn, Atrazine), the diamine substituents in the target compound reduce electrophilicity, likely shifting its utility from agrochemicals to materials science .

Physicochemical Properties

Property 1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis- (estimated) 1,3,5-Triazine-2,4-diamine,6,6'-(1,4-butanediyl)bis- Ametryn
Density ~1.5 g/cm³ (analog-based) 1.498 g/cm³ 1.22 g/cm³
Melting Point High (phenylene rigidity) Not reported 88–90°C
Solubility Low in water (diamine groups) Low in polar solvents Moderate in organic solvents

Insights :

  • The phenylene-linked compound’s low water solubility contrasts with herbicidal triazines (e.g., Atrazine), which are designed for environmental mobility .

Research and Patent Landscape

  • A related patent (US2684366) highlights triazine derivatives in polymer applications .
  • Herbicidal Triazines : Ametryn and Atrazine are well-documented in agrochemical research, with extensive toxicity and environmental impact studies .

Biological Activity

Overview

1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-, also known as bis(1,4-phenylene)bis(1,3,5-triazine-2,4-diamine), is a synthetic compound characterized by its unique structure comprising two triazine rings linked by a phenylene bridge. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₁₂N₁₀
  • Molecular Weight : 296.29 g/mol
  • CAS Number : 5547-49-9

The biological activity of 1,3,5-Triazine derivatives often involves their interaction with specific molecular targets. These compounds can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, studies indicate that this compound may inhibit the growth of certain cancer cells by interfering with cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of triazines exhibit significant antimicrobial properties. A study evaluating a series of novel thiosemicarbazides containing triazine structures showed promising antifungal activity against various strains of Candida and Cryptococcus species. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 4.0 μg/mL for different compounds tested .

Anticancer Properties

The anticancer potential of 1,3,5-Triazine derivatives has been explored in various studies. For example:

  • A compound structurally related to 1,3,5-Triazine was shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • In vitro studies indicated that certain derivatives could effectively target cancer-specific pathways leading to reduced cell viability in tumor cells.

Case Study 1: Antifungal Activity

A recent study synthesized several thiosemicarbazide derivatives based on triazines and evaluated their antifungal potency in vitro. Among them:

  • Compound 10l exhibited moderate activity against fluconazole-resistant Candida albicans, with an MIC value of 4.0 μg/mL.
  • Synergistic effects were noted when combined with fluconazole, enhancing antifungal efficacy against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazine derivatives:

  • A derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC₅₀ values in the micromolar range.
  • The study highlighted the compound's ability to induce apoptosis and inhibit cell migration.

Comparative Analysis

The biological activities of 1,3,5-Triazine derivatives can be compared with other similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
1,3,5-Triazine-2,4-diamine StructureModerate (MIC: 0.125–4.0 μg/mL)High (IC₅₀: µM range)
6-Methyl-1,3,5-triazine StructureLowModerate
2-Amino-4-methoxy-6-methyl-1,3,5-triazine StructureHigh (MIC: <0.125 μg/mL)Low

Q & A

Q. Can AI-driven platforms enhance the discovery of novel triazine-based materials?

  • Methodological Answer : Yes. Platforms like ChemOS integrate robotic synthesis with Bayesian optimization to explore substituent libraries. For example, AI predicts reaction outcomes using SMILES-based descriptors and prior datasets (e.g., PubChem), achieving >80% accuracy in yield prediction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-
Reactant of Route 2
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1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-phenylene)bis-

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